2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
2,4-Dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a fused pyrimido-isoquinoline core with three ketone groups and two methyl substituents at positions 2 and 2. This structure is part of a broader class of pyrimido-isoquinoline derivatives known for diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-11-10(12(18)16(2)13(15)19)7-4-3-5-9(17)8(7)6-14-11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFTNKOQGMBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents under controlled conditions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate can yield the desired pyrimidoisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity
Antimicrobial Activity
- 2,4,6-Trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone (QC): This tetraone derivative, synthesized via QSAR-guided methods, lacks the 9,10-dihydro moiety and includes an additional ketone group. It exhibits moderate activity against Klebsiella pneumoniae (MIC = 64 µg/mL) but lower potency against MRSA compared to the target compound .
- 8-Thioaryl Derivatives (e.g., Compound 35): Substitution with benzenethiol groups at positions 8 and 9 (as in compound 35) enhances antibacterial activity, achieving MIC values of 0.5–64 µg/mL against Gram-positive bacteria. Notably, compound 28 (a related derivative) shows twice the potency of vancomycin against MRSA (MIC = 0.5 µg/mL) .
Anticancer Potential
- 3,4-Dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (4a): This phenanthridine-quinone hybrid demonstrates cytotoxicity against breast (MCF-7) and lung (NCI-H460) cancer cell lines.
- Chlorophenyl and Fluorophenyl Derivatives :
Substitution at position 9 with 4-chlorophenyl or 4-fluorophenyl groups (e.g., CAS 1030570-07-0 and 1030672-84-4) improves lipophilicity and may enhance blood-brain barrier penetration, critical for targeting brain cancers (e.g., SF268) .
Physicochemical Properties
Structure–Activity Relationship (SAR) Insights
- Methyl Substituents : The 2,4-dimethyl groups in the target compound reduce steric hindrance, facilitating binding to bacterial topoisomerases .
- Dihydro Moiety: Partial saturation of the isoquinoline ring enhances metabolic stability compared to fully aromatic analogues (e.g., QC) .
- Electron-Withdrawing Groups : Chlorine or fluorine at position 9 increases electrophilicity, potentiating anticancer activity via DNA intercalation or redox cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
